2,4,6-Cycloheptatriene-1-carbonitrile

Description

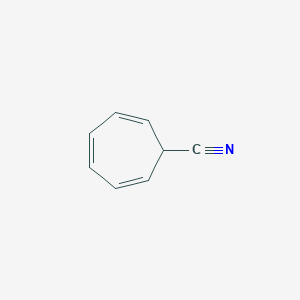

Structure

2D Structure

Properties

IUPAC Name |

cyclohepta-2,4,6-triene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-8-5-3-1-2-4-6-8/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADCKIXFXIKHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159670 | |

| Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13612-59-4 | |

| Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013612594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4,6-Cycloheptatriene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 2,4,6-cycloheptatriene-1-carbonitrile (C₈H₇N). The document consolidates available spectroscopic, physical, and synthetic data. While detailed experimental structural parameters from techniques like X-ray crystallography are not publicly available, this guide synthesizes findings from rotational, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy to build a robust understanding of the molecule's architecture. Methodologies for its synthesis and characterization are detailed, and logical workflows are presented visually to aid in experimental design.

Introduction

This compound, also known as 7-cyanocycloheptatriene, is a substituted seven-membered ring system with significant interest in organic synthesis and materials science.[1][2] Its unique electronic and structural properties, arising from the interplay between the cycloheptatriene ring and the electron-withdrawing nitrile group, make it a valuable subject of study. The molecule possesses a notable permanent electric dipole moment of 4.3 D, rendering it particularly suitable for rotational spectroscopy studies.[1][2] This guide aims to provide a detailed account of its molecular structure and conformational preferences, drawing from a variety of experimental and computational sources.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N | [1][2][3][4][5][6][7] |

| Molecular Weight | 117.15 g/mol | [1][2][3][6][7] |

| CAS Number | 13612-59-4 | [1][2][3][4][5][6][7] |

| IUPAC Name | cyclohepta-2,4,6-triene-1-carbonitrile | [1][6] |

| Synonyms | 7-Cyanocycloheptatriene, 7-cyanotropilidene | [3][4][5] |

| Appearance | Orange oil/liquid | [7][8] |

| Boiling Point | 51-53 °C at 1.5 mmHg | [3][7] |

| Density | 1.017 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.533 | [7] |

| Dipole Moment | 4.3 D | [1][2] |

Synthesis and Characterization Workflow

The synthesis and characterization of this compound typically follow a logical progression from starting materials to a fully characterized final product. The workflow diagram below illustrates this process.

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the reaction of a tropylium salt with a cyanide source.[3][8]

Example Protocol (from Tropylidene): [8]

-

Bromination of Tropylidene: Tropylidene is dissolved in a non-polar solvent such as carbon tetrachloride. Bromine is added dropwise to the solution, leading to the formation of cycloheptatrienylium bromide (tropylium bromide).

-

Cyanation: The resulting tropylium bromide is then reacted with an aqueous solution of a cyanide salt, such as potassium cyanide or copper cyanide, with heating.

-

Work-up and Purification: The reaction mixture is worked up through standard procedures, likely involving extraction and washing. The crude product, an orange oil, is then purified, typically by vacuum distillation, to yield pure this compound.

Spectroscopic Characterization

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: NMR spectroscopy is essential for confirming the carbon skeleton and proton environments. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer. The resulting spectra would be expected to show characteristic shifts for the olefinic protons and the unique proton at the sp³-hybridized carbon bearing the nitrile group.

4.2.2 Infrared (IR) Spectroscopy

-

Functional Group Identification: IR spectroscopy is used to identify key functional groups. A sample of the neat liquid is analyzed. The spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹. Absorptions for C=C and C-H bonds of the cycloheptatriene ring would also be present.

4.2.3 Mass Spectrometry (MS)

-

Molecular Weight and Fragmentation: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern. The analysis would confirm the molecular ion peak corresponding to the molecular weight of 117.15 g/mol .

4.2.4 Rotational Spectroscopy

-

High-Precision Structural Determination: This technique provides highly accurate data on the molecule's rotational constants, from which a detailed molecular structure can be derived.[1] Experiments are performed in the gas phase, often using a supersonic expansion setup to cool the molecules and simplify the spectra. The recorded microwave transitions are then fitted to determine the rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants.[1]

Molecular Structure and Conformation

The cycloheptatriene ring is known to exist in a non-planar boat conformation. The introduction of the nitrile group at the C1 position influences the precise geometry and conformational energetics.

Spectroscopic Data

A comprehensive rotational spectroscopy study has been conducted on this compound, providing precise rotational and centrifugal distortion constants.[1] Although the full set of bond lengths and angles from this study is not publicly available, the rotational constants are key indicators of the molecule's overall shape and mass distribution.

Table 2: Spectroscopic Constants from Rotational Spectroscopy [1]

| Constant | Description |

| Rotational Constants | Provide information on the moments of inertia and overall geometry. |

| Quartic Centrifugal Distortion Constants | Account for the non-rigidity of the molecule. |

| Nitrogen Nuclear Quadrupole Coupling Constants | Give insight into the electronic environment around the nitrogen atom. |

Conformational Analysis

The cycloheptatriene ring is flexible and can undergo conformational changes. The primary conformation is a boat-like structure. The energy barrier for ring inversion in the parent cycloheptatriene is relatively low. For this compound, the nitrile substituent will influence the conformational preference and the barrier to inversion. Computational studies would be required to determine the precise energy profile of this process.

Logical Relationship Diagram

The following diagram illustrates the logical dependencies in the scientific investigation of this compound, from its synthesis to the detailed understanding of its molecular structure.

Conclusion

This compound is a molecule with a well-defined synthesis and has been characterized by a suite of spectroscopic techniques. The available data confirm its molecular formula, connectivity, and key physical properties. High-resolution rotational spectroscopy has provided a deep insight into its gas-phase structure, although specific geometric parameters are not widely disseminated. The cycloheptatriene ring adopts a boat conformation, with the nitrile substituent influencing its precise geometry. Further computational studies would be beneficial to fully map the conformational energy landscape. This guide provides a solid foundation for researchers and professionals working with this intriguing molecule.

References

- 1. Rotational spectroscopy of this compound: facilitating the search for complex cyclic molecules in the ISM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Buy this compound | 13612-59-4 [smolecule.com]

- 3. This compound | 13612-59-4 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C8H7N | CID 139516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 95 13612-59-4 [sigmaaldrich.com]

- 8. EP1127887A1 - Process for synthesizing anhydroecgonine derivative - Google Patents [patents.google.com]

Thermal Stability and Decomposition of 2,4,6-Cycloheptatriene-1-carbonitrile: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Cycloheptatriene-1-carbonitrile, a derivative of the seven-membered cycloheptatriene ring, is a molecule of interest in organic synthesis. Understanding its thermal stability and decomposition pathways is crucial for its application in various chemical processes, particularly those requiring elevated temperatures. This technical guide aims to provide a comprehensive overview of the existing scientific literature concerning the thermal behavior of this compound. However, a thorough review of available databases and scientific publications reveals a significant gap in the detailed experimental data regarding its specific thermal decomposition.

While general information on the synthesis and properties of this compound is available, specific studies focusing on its thermal stability, decomposition mechanisms, and associated quantitative data are not readily found in the public domain. Research has been conducted on the thermal reactions of the parent compound, cycloheptatriene, and other derivatives, but direct extrapolation to the carbonitrile-substituted version is not scientifically rigorous.

General Thermal Behavior of Cycloheptatriene Derivatives

Studies on cycloheptatriene and its substituted analogs indicate a propensity for thermal rearrangements and valence isomerizations. For instance, the Buchner ring enlargement, a classic synthesis of cycloheptatriene derivatives, involves a thermally-allowed electrocyclic ring expansion of a norcaradiene intermediate at high temperatures. This highlights the dynamic nature of the cycloheptatriene ring system under thermal stress.

Thermolysis of various substituted cycloheptatrienes has been investigated, often leading to complex product mixtures resulting from rearrangements, isomerizations, and cycloadditions. The specific reaction pathways are highly dependent on the nature and position of the substituents on the cycloheptatriene core.

Lack of Specific Data for this compound

Despite a comprehensive search of scientific literature, specific quantitative data on the thermal decomposition of this compound, such as decomposition temperatures, activation energies, or reaction rate constants, could not be located. Furthermore, detailed experimental protocols for the thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) of this specific compound are not described.

Consequently, it is not possible to present a table of quantitative thermal stability data or a detailed experimental protocol as initially intended.

Proposed Avenues for Future Research

The absence of data on the thermal behavior of this compound presents a clear opportunity for future research. A systematic investigation into its thermal stability would provide valuable insights for its synthetic applications and handling. The following experimental workflow is proposed for such a study:

Caption: Proposed workflow for investigating the thermal stability of this compound.

This systematic approach would enable the determination of key thermal stability parameters and the elucidation of the decomposition mechanism, thereby filling the current knowledge gap.

Conclusion

While the thermal behavior of the broader class of cycloheptatrienes has been a subject of chemical research, specific and detailed information on the thermal stability and decomposition of this compound is currently unavailable in the reviewed scientific literature. The lack of quantitative data and established experimental protocols prevents a detailed analysis in this guide. The scientific community would benefit from dedicated studies to characterize the thermal properties of this compound, which would enhance its utility and safe handling in synthetic and materials science applications.

Valence Tautomerism in Substituted Cycloheptatrienes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valence tautomerism, a rapid and reversible isomerization between constitutional isomers, is a pivotal concept in organic chemistry. A classic example is the dynamic equilibrium between cycloheptatriene (CHT) and its bicyclic valence tautomer, norcaradiene (NCD). This equilibrium is a thermally allowed, disrotatory 6π-electrocyclic reaction that has captivated chemists for decades. The position of the CHT-NCD equilibrium is highly sensitive to substitution on the seven-membered ring, allowing for fine-tuning of the molecule's structural and electronic properties. This technical guide provides an in-depth analysis of this phenomenon, focusing on the influence of substituents, quantitative thermodynamic and kinetic data, and detailed experimental and computational protocols for its investigation. This understanding is crucial for leveraging the unique reactivity of these tautomers in synthetic chemistry and drug development, as exemplified by the synthesis of the antiviral drug Tecovirimat, which proceeds via a Diels-Alder reaction with an in situ-generated norcaradiene.[1][2]

The Cycloheptatriene-Norcaradiene Equilibrium

The fundamental principle of valence tautomerism in this system is the interconversion between the monocyclic cycloheptatriene and the bicyclic norcaradiene. For the unsubstituted parent system, the equilibrium lies heavily in favor of the cycloheptatriene tautomer.[3] Recent high-level quantum chemical calculations have refined the thermodynamic and kinetic parameters, revealing that norcaradiene is approximately 4-6 kcal/mol less stable than cycloheptatriene and possesses an extremely short half-life at low temperatures, making its direct detection challenging.[1][2]

The true utility of this equilibrium emerges with the introduction of substituents, which can dramatically shift the tautomeric preference.

Caption: The valence tautomeric equilibrium between cycloheptatriene and norcaradiene.

Substituent Effects on Equilibrium Position

The position of the CHT-NCD equilibrium is profoundly influenced by the electronic nature of substituents, particularly at the C7 position (the methylene bridge).

-

Electron-Withdrawing Groups (EWGs): Substituents that are π-acceptors, such as cyano (-CN), carboxyl (-COOR), or formyl (-CHO), at the C7 position significantly stabilize the norcaradiene tautomer.[4] This stabilization arises from a favorable interaction between the high-lying occupied Walsh orbitals of the cyclopropane ring in the NCD structure and the low-lying unoccupied π* orbitals of the substituent. This interaction delocalizes electron density, strengthening the C1-C6 bond of the cyclopropane ring.[4] In the case of 7,7-dicyanocycloheptatriene, the equilibrium is shifted to the point that the norcaradiene form is stable and isolable.

-

Electron-Donating Groups (EDGs): Conversely, π-donating substituents, such as alkoxy (-OR) or amino (-NR2), tend to favor the cycloheptatriene structure.[4]

This principle allows for the rational design of molecules that preferentially exist as either the CHT or NCD tautomer, or as a dynamic mixture of both, thereby controlling their subsequent reactivity.

Caption: Influence of electronic substituent effects on the CHT-NCD equilibrium.

Quantitative Data

Quantifying the CHT-NCD equilibrium involves determining the equilibrium constant (Keq), the change in Gibbs free energy (ΔG), and the activation energy (Ea or ΔG‡) for interconversion. These parameters are highly dependent on the specific substituents, solvent, and temperature.

Thermodynamic and Kinetic Data for Unsubstituted CHT-NCD

Recent computational studies have provided updated data for the parent system, challenging previously accepted experimental values.[1][2]

| Parameter | Value (revDSD/CBS level) | Value (CCSD(T)-F12 level) | Notes |

| ΔG (298.15 K) | +5.2 kcal/mol | +6.1 kcal/mol | Positive value indicates CHT is more stable. Norcaradiene population is estimated to be ≤0.02%.[5] |

| Keq (100 K) | ~ 1 x 10¹¹ | - | Equilibrium is completely displaced toward CHT at low temperatures.[1][2] |

| Half-life of NCD (100 K) | 1.7 x 10⁻⁵ s | - | Extremely short half-life due to heavy-atom quantum tunneling.[1][2] |

| ΔG‡ (NCD → CHT) at 50 K | 2.0 kcal/mol | - | Free energy of activation, including quantum tunneling correction.[2] |

| Activation Energy (CHT → NCD) | 11 ± 2 kcal/mol | - | Older, experimentally inferred value.[6] |

Table compiled from data in García de la Concepción et al. (2024).[1][2]

Substituent Effects on Equilibrium Position in Azulenone Systems

A systematic study on substituted azulenones (which contain a cycloheptatriene ring fused to a five-membered ring) using ¹H NMR spectroscopy provides semi-quantitative insight into how substitution patterns shift the equilibrium. The position of the C(8)H proton signal is a proxy for the equilibrium position, with downfield shifts indicating a higher population of the CHT tautomer.[5]

| Substituent (R) at C-2 | C(8)H Chemical Shift (δ ppm) at RT | Estimated % CHT | Substituent (R) at C-3 | C(8)H Chemical Shift (δ ppm) at RT | Estimated % CHT |

| H | 4.14 | 56% | H | 4.14 | 56% |

| Me | 4.09 | 54% | Me | 4.22 | 59% |

| Et | 4.09 | 54% | Et | 4.26 | 61% |

| i-Pr | 4.07 | 53% | i-Pr | 4.38 | 66% |

| t-Bu | 4.00 | 50% | t-Bu | 4.60 | 75% |

Data adapted from Bateman et al. (2015).[5][6][7] The % CHT is an estimation based on the observed chemical shift relative to reference values for pure CHT and NCD forms.

These data illustrate that increasing the steric bulk of substituents at the C-3 position shifts the equilibrium toward the CHT form, likely to relieve steric strain in the more compact NCD tautomer.

Experimental and Computational Protocols

Investigating the CHT-NCD equilibrium requires a combination of spectroscopic, kinetic, and computational methods.

Caption: General workflow for the investigation of CHT-NCD valence tautomerism.

Variable Temperature (VT) NMR Spectroscopy

VT-NMR is a powerful non-destructive technique to study dynamic equilibria. By lowering the temperature, the rate of interconversion between tautomers can be slowed on the NMR timescale, allowing for the observation of separate signals for each species.

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of the substituted cycloheptatriene in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, toluene-d₈, THF-d₈). Use a high-quality (Class A) NMR tube designed for VT work.

-

Instrument Setup: Use an NMR spectrometer equipped with a VT unit. Ensure the correct spinner (PEEK or ceramic for extreme temperatures) is used.

-

Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K). If the equilibrium is fast, time-averaged signals will be observed.

-

Cooling Protocol: Lower the probe temperature in a stepwise manner (e.g., increments of 10-20 K). After each temperature change, allow the sample to reach thermal equilibrium (typically 5-15 minutes) before acquiring a new spectrum. Shimming may be required at each new temperature.

-

Data Acquisition: Record spectra at various temperatures until the coalescence temperature (where two exchanging signals merge into one broad peak) is passed and, ideally, separate, sharp signals for both the CHT and NCD tautomers are resolved in the slow-exchange regime.

-

Data Analysis:

-

Thermodynamics: In the slow-exchange regime, integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (Keq) and Gibbs free energy difference (ΔG = -RT ln Keq) at each temperature.

-

Kinetics: Analyze the line shape of the exchanging signals around the coalescence temperature to determine the rate constant (k) of interconversion and the activation energy barrier (ΔG‡).

-

Chemical Trapping Experiments

When one tautomer is too low in concentration to be observed directly, its presence can be inferred by trapping it with a reactive species in a reaction that is faster than the tautomeric interconversion. The norcaradiene tautomer, with its strained cyclopropane ring and diene character, is particularly susceptible to Diels-Alder reactions.

Methodology (Diels-Alder Trapping):

-

Reaction Setup: In a round-bottomed flask, dissolve the substituted cycloheptatriene in an inert solvent (e.g., xylene, toluene).

-

Add Dienophile: Add a highly reactive dienophile, such as N-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or maleic anhydride.

-

Reaction Conditions: Stir the mixture at the desired temperature. The reaction is often performed at elevated temperatures to ensure a sufficient rate. Monitor the reaction progress using TLC or LC-MS.

-

Workup and Isolation: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the product (the Diels-Alder adduct) by column chromatography or recrystallization.

-

Structural Characterization: Characterize the isolated adduct using NMR, mass spectrometry, and X-ray crystallography to confirm that its structure is consistent with the trapping of the norcaradiene tautomer. The product distribution can provide qualitative information about the equilibrium position.[4][8]

Low-Temperature UV-Vis Spectroscopy

For systems where the norcaradiene tautomer can be generated photochemically or is present in sufficient concentration at cryogenic temperatures, UV-Vis spectroscopy can be used for its direct detection, as NCD is expected to have a distinct electronic absorption spectrum from CHT.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound or its precursor in a solvent that forms a clear glass at low temperatures (e.g., 2-methyltetrahydrofuran, ethanol).

-

Cryostat Setup: Place the sample cuvette in a cryostat equipped with quartz windows, allowing for spectroscopic measurements while maintaining a very low temperature (e.g., 77 K with liquid nitrogen).

-

Spectrum Acquisition: Record the UV-Vis spectrum. If studying a photochemically generated species, acquire a spectrum before and after irradiation with a suitable light source.

-

Analysis: The appearance of new absorption bands not present in the spectrum of the pure cycloheptatriene tautomer can indicate the presence of the norcaradiene. This was the method used in the first experimental detection of the parent norcaradiene.[1][2]

Computational Modeling (Density Functional Theory)

DFT calculations are an indispensable tool for predicting the geometries, relative energies, and interconversion barriers of the tautomers.

Methodology:

-

Structure Optimization: Build the initial 3D structures of the CHT and NCD tautomers. Perform geometry optimizations using a suitable DFT functional (e.g., double hybrids like revDSD-PBEP86 or range-separated hybrids like ωB97X-D) and a sufficiently large basis set (e.g., of triple-zeta quality like def2-TZVPP).[1][2]

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Transition State Search: Locate the transition state structure connecting the two tautomers using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Transition State Verification: A frequency calculation on the transition state structure must yield exactly one imaginary frequency corresponding to the C1-C6 bond breaking/forming motion. Intrinsic Reaction Coordinate (IRC) calculations should be performed to confirm the transition state connects the CHT and NCD minima.

-

Energy Profile: Calculate the single-point energies of the optimized minima and the transition state using a higher level of theory or a larger basis set to obtain a more accurate energy profile, including the enthalpy of reaction (ΔH) and the activation energy (Ea). Include solvent effects using a continuum solvation model (e.g., SMD, CPCM) if studying the equilibrium in solution.

Relevance to Drug Development

The CHT-NCD equilibrium is not merely a theoretical curiosity; it offers a powerful synthetic tool. The ability to generate a reactive norcaradiene in situ from a stable cycloheptatriene precursor is a key strategy in complex molecule synthesis. This is exemplified in the synthesis of Tecovirimat, an antiviral drug for treating smallpox and monkeypox. The core of the molecule is constructed via a Diels-Alder reaction that traps an internally generated norcaradiene tautomer, efficiently building the required polycyclic framework.[1][2] Understanding and controlling the CHT-NCD equilibrium allows medicinal chemists to access unique chemical space and develop novel synthetic routes to biologically active molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Norcaradiene–Cycloheptatriene Equilibrium: A Heavy-Atom Quantum Tunneling Case - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. research.ucc.ie [research.ucc.ie]

- 7. A study of the norcaradiene-cycloheptatriene equilibrium in a series of azulenones by NMR spectroscopy; the impact of substitution on the position of equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] The substituent effect on the cycloheptatriene-norcaradiene equilibrium. Reaction of singlet oxygen with substituted cycloheptatrienes | Semantic Scholar [semanticscholar.org]

Unlocking the Electronic Landscape of Cycloheptatriene-Nitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic properties of cycloheptatriene-nitrile derivatives, a class of molecules with significant potential in materials science and drug development. This document outlines the synthesis, electronic characterization, and computational analysis of these compounds, with a focus on providing a foundational understanding for further research and application.

Introduction

Cycloheptatriene, a seven-membered ring system with conjugated double bonds, serves as a versatile scaffold in organic chemistry. The introduction of a nitrile (-C≡N) group into the cycloheptatriene framework gives rise to a unique class of derivatives with intriguing electronic properties. The strong electron-withdrawing nature of the nitrile moiety significantly influences the electron distribution within the conjugated system, impacting the molecule's frontier molecular orbitals, redox behavior, and spectroscopic characteristics. Understanding these electronic properties is paramount for the rational design of novel materials with tailored optoelectronic functions and for the development of new therapeutic agents. This guide focuses on 2,4,6-cycloheptatriene-1-carbonitrile as a representative example of this class of compounds.

Synthesis of Cycloheptatriene-Nitrile Derivatives

The synthesis of this compound can be achieved through established synthetic routes. One common method involves the reaction of a tropylium cation with a cyanide salt. The tropylium cation, a stable aromatic carbocation, readily reacts with nucleophiles like the cyanide anion to yield the corresponding cycloheptatriene derivative.

A general synthetic workflow is depicted below:

2,4,6-cycloheptatriene-1-carbonitrile solubility in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Cycloheptatriene-1-carbonitrile, also known as 7-cyanocycloheptatriene, is a versatile organic compound with significant applications in synthetic chemistry. Its unique seven-membered ring structure and the presence of a nitrile functional group make it a valuable precursor for the synthesis of more complex molecules and a subject of interest in materials science. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in organic solvents, its physical and chemical properties, and a detailed experimental protocol for its synthesis.

Physical and Chemical Properties

This compound is a liquid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₇N | [1][2][3][4] |

| Molecular Weight | 117.15 g/mol | [1][2][3] |

| Boiling Point | 51-53 °C at 1.5 mmHg | [1] |

| Density | 1.017 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.533 | [1] |

Solubility in Organic Solvents

The parent compound, cycloheptatriene, is known to be soluble in organic solvents such as ethanol, benzene, and dichloromethane, while being insoluble in water.[5] Aliphatic nitriles with short carbon chains exhibit some solubility in water, which decreases as the length of the hydrocarbon chain increases.[6] Given the significant non-polar character of the seven-membered ring in this compound, its solubility in water is expected to be low.

The following table provides a qualitative prediction of the solubility of this compound in various common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Soluble | A patent describes the use of methanol as a solvent for this compound in a reaction, indicating solubility.[7] The polar nitrile group can interact with the hydroxyl group of the alcohols. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polar nitrile group should interact favorably with these polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Soluble | The large, non-polar cycloheptatriene ring is expected to be readily solvated by non-polar solvents. |

| Halogenated | Dichloromethane, Chloroform, Carbon Tetrachloride | Soluble | A patent describes a synthesis step where the precursor is dissolved in carbon tetrachloride, suggesting the nitrile derivative would also be soluble.[7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a tropylium salt with a cyanide source. The following is a detailed protocol adapted from established procedures for the synthesis of tropylium salts and their subsequent reaction.[8]

Step 1: Preparation of Tropylium Fluoborate from Cycloheptatriene (Tropilidene)

-

Reaction Setup: In a well-ventilated fume hood, equip a 1 L flask with a mechanical stirrer and an outlet for gas evolution.

-

Reagents: Prepare a suspension of 100 g (0.48 mol) of phosphorus pentachloride in 800 mL of carbon tetrachloride.

-

Reaction: To the stirred suspension, add 24.2 g (0.24 mol) of cycloheptatriene (tropilidene) all at once.

-

Stirring: Stir the mixture at room temperature for 3 hours.

-

Isolation of Intermediate: The tropylium hexachlorophosphate-tropylium chloride double salt will precipitate. Isolate the salt by suction filtration and wash it briefly with fresh carbon tetrachloride.

-

Formation of Fluoborate Salt: In a separate 1 L flask immersed in an ice bath, vigorously stir 400 mL of absolute ethanol. Transfer the freshly filtered salt into the cold ethanol. The salt will dissolve to form a reddish solution.

-

Precipitation: To the cold, stirred solution, rapidly add 50 mL (0.39 mol) of 50% aqueous fluoboric acid. A dense white precipitate of tropylium fluoborate will form.

-

Final Isolation: Collect the tropylium fluoborate by suction filtration, wash with a small amount of cold ethanol, followed by ether, and then air-dry.

Step 2: Synthesis of this compound from Tropylium Fluoborate

-

Reaction Setup: In a suitable reaction vessel, dissolve the prepared tropylium fluoborate in water.

-

Reaction: To the aqueous solution of tropylium fluoborate, add an aqueous solution of potassium cyanide with stirring. The reaction is typically performed at or below room temperature.

-

Extraction: The product, this compound, will separate as an oil. Extract the product from the aqueous mixture using a suitable organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the organic extract with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. This compound | 13612-59-4 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. This compound [webbook.nist.gov]

- 5. Cycloheptatriene - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solubility Rules [dept.harpercollege.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

Theoretical Calculations on the Cycloheptatriene-Norcaradiene Equilibrium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible valence tautomerism between cycloheptatriene (CHT) and its bicyclic isomer, norcaradiene (NCD), is a cornerstone of physical organic chemistry. This dynamic equilibrium, governed by a thermally allowed disrotatory electrocyclic reaction, has significant implications for stereoselectivity and reactivity in organic synthesis.[1] Understanding and predicting the position of this equilibrium is crucial for controlling reaction outcomes, particularly in the synthesis of complex molecules and pharmacologically active compounds. For instance, the in situ generation and trapping of the NCD isomer is a key strategy in the synthesis of the antiviral drug Tecovirimat.[2]

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the CHT-NCD equilibrium. It is designed to equip researchers, scientists, and drug development professionals with a deeper understanding of the factors influencing this tautomerism and the computational tools available for its investigation. This document summarizes key quantitative data from theoretical studies, presents detailed experimental protocols for studying the equilibrium, and provides visual workflows for both computational and synthetic procedures.

Theoretical Background and Computational Methodologies

The position of the cycloheptatriene-norcaradiene equilibrium is highly sensitive to steric and electronic factors. Generally, the cycloheptatriene isomer is thermodynamically more stable. However, the introduction of substituents, particularly on the C7 position of cycloheptatriene or the bridging carbon of norcaradiene, can significantly shift the equilibrium. Electron-withdrawing groups at C7 tend to stabilize the norcaradiene form by interacting with the Walsh orbitals of the cyclopropane ring.

A variety of computational methods have been employed to model this equilibrium, ranging from Density Functional Theory (DFT) to high-level ab initio calculations.

Key Computational Methods:

-

Density Functional Theory (DFT): This is a widely used method due to its balance of computational cost and accuracy. Functionals such as B3LYP, ωB97X-D, and the double hybrid revDSD-PBEP86 have been successfully applied to this system.[2][3] DFT is particularly useful for geometry optimizations and frequency calculations, which are essential for obtaining thermochemical data like Gibbs free energy (ΔG) and enthalpy (ΔH).

-

Coupled Cluster (CC) Theory: High-level methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) provide highly accurate energy predictions and are often used as a benchmark for other methods.[3]

-

Complete Active Space Self-Consistent Field (CASSCF): For reactions that may involve significant multireference character, such as electrocyclic reactions, CASSCF and its multi-reference second-order perturbation theory (MRPT2) corrections can provide a more accurate description of the electronic structure.[3]

Software Packages:

Commonly used software packages for these calculations include Gaussian, Orca, and Pilgrim.[2]

Data Presentation: Theoretical Calculations on the Cycloheptatriene-Norcaradiene Equilibrium

The following tables summarize key quantitative data from theoretical studies on the cycloheptatriene-norcaradiene equilibrium.

Table 1: Calculated Relative Energies for the Parent Cycloheptatriene-Norcaradiene System

| Computational Method | Basis Set | ΔE (kcal/mol) | ΔG (298 K, kcal/mol) | Solvent | Reference |

| B3LYP | Not specified | 6.4 | - | Gas Phase | [3] |

| MROPT2 | Not specified | 7.3 | - | Gas Phase | [3] |

| CASSCF | Not specified | 11.8 | - | Gas Phase | [3] |

| ωB97X-D | def2-SVP | - | 4.1 | Chlorobenzene | [4] |

| ωB97X-D | def2-SVP | - | 2.7 | Xylene | [3] |

| ωB97X-D | def2-SVP | - | 2.7 | Acetone | [3] |

| revDSD-PBEP86/CBS | - | - | 5.2 | Cyclohexane | [5] |

| CCSD(T)-F12/cc-pVTZ-F12 | - | - | 6.1 | Cyclohexane | [5] |

Note: ΔE and ΔG represent the energy difference between the norcaradiene and cycloheptatriene isomers (E_NCD - E_CHT). A positive value indicates that cycloheptatriene is more stable.

Table 2: Calculated Kinetic Data for the Norcaradiene to Cycloheptatriene Isomerization at 100 K

| Method | Rate Constant (s⁻¹) | Half-life (s) | Reference |

| Experimental (Rubin, 1981) | 3.7 x 10⁻³ | ~180 | [3] |

| Classical TST Calculation | ~10³ | ~10⁻³ | [6] |

| Quantum Calculation (CVT/SCT) | 6.5 x 10⁴ | 1.7 x 10⁻⁵ | [3] |

Experimental Protocols

Synthesis of Cycloheptatriene Derivatives via the Buchner Reaction

The Buchner ring expansion is a classical and versatile method for the synthesis of cycloheptatrienes from aromatic compounds.[7] The reaction proceeds through the formation of a carbene, which adds to the aromatic ring to form a norcaradiene intermediate that then undergoes electrocyclic ring-opening.

Materials:

-

Benzene (or substituted benzene derivative)

-

Ethyl diazoacetate

-

Dirhodium(II) acetate dimer (or other suitable catalyst)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (N₂ or Ar).

-

Catalyst and Solvent: A solution of the aromatic substrate (e.g., benzene) in anhydrous DCM is added to the flask, followed by the rhodium catalyst (typically 0.1-1 mol%). The mixture is brought to a gentle reflux.

-

Addition of Diazo Compound: Ethyl diazoacetate, dissolved in anhydrous DCM, is added dropwise from the dropping funnel to the refluxing solution over a period of 1-2 hours. Caution: Diazo compounds are potentially explosive and should be handled with care.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired cycloheptatriene product.

Investigation of the Equilibrium by Variable Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is a powerful technique to study dynamic equilibria. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals corresponding to the equilibrating species, allowing for the determination of thermodynamic and kinetic parameters.[8][9][10][11][12]

Instrumentation:

-

NMR spectrometer equipped with a variable temperature unit.

-

High-quality NMR tubes suitable for low and high-temperature work (e.g., Pyrex).

Procedure:

-

Sample Preparation: A solution of the cycloheptatriene/norcaradiene system in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈, THF-d₈) is prepared in an NMR tube.

-

Initial Spectrum: A standard ¹H NMR spectrum is acquired at ambient temperature.

-

Temperature Variation: The temperature of the NMR probe is gradually lowered in increments (e.g., 10-20 °C). It is crucial to allow the sample to equilibrate at each temperature for a sufficient time (typically 5-15 minutes) before acquiring a spectrum.[9]

-

Data Acquisition: At each temperature, a ¹H NMR spectrum is recorded.

-

Data Analysis:

-

Thermodynamic Parameters (ΔH°, ΔS°): The equilibrium constant (K_eq) at each temperature is determined by integrating the signals corresponding to the cycloheptatriene and norcaradiene isomers. A van 't Hoff plot (ln(K_eq) vs. 1/T) is then constructed. The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

-

Kinetic Parameters (Activation Energy, E_a): If the exchange rate is in the appropriate timescale, coalescence of the signals for the two isomers may be observed. The rate constant (k) at the coalescence temperature can be calculated using the Eyring equation. By performing a full line-shape analysis at different temperatures, the activation parameters for the interconversion can be determined.

-

Mandatory Visualizations

Computational Workflow for Studying the Cycloheptatriene-Norcaradiene Equilibrium

Caption: A generalized workflow for the computational study of chemical equilibria.

Mechanism of the Buchner Ring Expansion

Caption: The reaction mechanism of the Buchner ring expansion.

Conclusion

The cycloheptatriene-norcaradiene equilibrium is a fascinating and synthetically relevant example of valence tautomerism. Theoretical calculations have proven to be an indispensable tool for elucidating the subtle electronic and steric effects that govern this equilibrium. This guide has provided an overview of the key computational methodologies, a summary of important quantitative findings, and detailed experimental protocols for studying this system. The provided workflows for computational studies and the Buchner reaction offer a clear visual guide for researchers. As computational power continues to increase and theoretical methods become more sophisticated, we can expect an even deeper and more predictive understanding of this and other complex chemical equilibria, further empowering the design and development of novel chemical entities and pharmaceuticals.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buchner ring expansion - Wikipedia [en.wikipedia.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. imserc.northwestern.edu [imserc.northwestern.edu]

An In-depth Technical Guide to the Discovery and First Synthesis of 2,4,6-Cycloheptatriene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 2,4,6-cycloheptatriene-1-carbonitrile, a molecule of significant interest in organic synthesis. The document details the historical context of its discovery, rooted in the exploration of the aromatic tropylium cation. A thorough experimental protocol for its first successful synthesis is presented, along with key quantitative data and characterization parameters. Alternative synthetic routes are also discussed. This guide includes structured data tables for easy comparison of physical and chemical properties and employs Graphviz diagrams to illustrate the logical progression of its discovery and the experimental workflow of its synthesis. As of the latest literature review, this compound has not been implicated in any specific biological signaling pathways.

Introduction

This compound, also known as 7-cyanocycloheptatriene, is a seven-membered carbocyclic compound bearing a nitrile functional group. Its unique electronic and structural features, arising from the interplay between the cycloheptatrienyl system and the electron-withdrawing nitrile group, have made it a valuable building block in organic synthesis. The discovery of this compound is intrinsically linked to the groundbreaking mid-20th-century work on non-benzenoid aromatic systems, particularly the tropylium cation (C₇H₇⁺). This guide will delve into the initial preparation of this molecule, providing detailed methodologies and data for researchers in organic chemistry and drug development.

Discovery and Historical Context

The discovery of this compound was a direct consequence of the pioneering work by W. von E. Doering and L. H. Knox on the tropylium ion. Their investigations into the aromaticity and reactivity of this novel carbocation led to the exploration of its reactions with various nucleophiles. The synthesis of this compound was one of the earliest and most straightforward demonstrations of the tropylium cation's ability to react with nucleophiles to form stable covalent products.

The logical pathway to the discovery can be outlined as follows:

Methodological & Application

Application Notes and Protocols: 2,4,6-Cycloheptatriene-1-carbonitrile in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of organometallic complexes featuring 2,4,6-cycloheptatriene-1-carbonitrile as a ligand. While direct literature on the organometallic complexes of this specific ligand is limited, this document extrapolates from the well-established chemistry of parent (η⁶-cycloheptatriene)metal carbonyl complexes and analogues with other functional groups. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring this novel class of organometallic compounds. The presence of the electron-withdrawing nitrile functionality is anticipated to significantly modulate the electronic properties and reactivity of the metal center, offering new opportunities in catalysis and materials science.

Introduction to this compound as a Ligand

This compound is a seven-membered cyclic triene bearing a nitrile functional group.[1] In organometallic chemistry, the cycloheptatriene moiety can coordinate to a metal center in a η⁶-fashion, acting as a six-electron donor. The nitrile group, being strongly electron-withdrawing, is expected to decrease the electron density on the cycloheptatriene ring. This electronic perturbation can influence the stability of the metal-ligand bond and the reactivity of the overall complex. For instance, the reduced electron density at the metal center can enhance its electrophilicity, potentially leading to novel catalytic activities.

These notes will focus on the prospective synthesis and utility of complexes with the general formula (η⁶-C₇H ₇CN)M(CO)₃, where M represents a Group 6 metal such as Chromium (Cr), Molybdenum (Mo), or Tungsten (W).

Synthesis of the Ligand: this compound

The ligand can be synthesized via the reaction of tropylium bromide with a cyanide source.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tropylium bromide (cycloheptatrienylium bromide)

-

Potassium cyanide (KCN) or Copper(I) cyanide (CuCN)

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

Dissolve tropylium bromide in a minimal amount of water.

-

In a separate flask, prepare an aqueous solution of potassium cyanide. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Cool the tropylium bromide solution in an ice bath.

-

Slowly add the potassium cyanide solution to the tropylium bromide solution with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of the ligand.

Synthesis of (η⁶-2,4,6-Cycloheptatriene-1-carbonitrile)metal Tricarbonyl Complexes

The most common method for synthesizing (η⁶-cycloheptatriene)metal tricarbonyl complexes is the direct reaction of the cycloheptatriene with a metal hexacarbonyl.[1] The following are generalized protocols for the synthesis of molybdenum, chromium, and iron complexes with this compound.

Protocol 3.1: Synthesis of (η⁶-C₇H₇CN)Mo(CO)₃

Materials:

-

This compound

-

Molybdenum hexacarbonyl, Mo(CO)₆

-

High-boiling point solvent (e.g., octane or di-n-butyl ether)

-

Inert atmosphere glovebox or Schlenk line

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound and a stoichiometric equivalent of Mo(CO)₆ under an inert atmosphere (e.g., nitrogen or argon).

-

Add a high-boiling point solvent and heat the mixture to reflux. The reaction progress can be monitored by the evolution of CO gas.

-

After several hours (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove any unreacted Mo(CO)₆.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting solid can be purified by recrystallization or chromatography on silica gel under an inert atmosphere.

Protocol 3.2: Synthesis of (η⁶-C₇H₇CN)Cr(CO)₃

This synthesis is analogous to the molybdenum complex, but often utilizes a milder approach with an activated chromium carbonyl source.

Materials:

-

This compound

-

Chromium hexacarbonyl, Cr(CO)₆

-

Acetonitrile

-

Tetrahydrofuran (THF)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Prepare tris(acetonitrile)chromium tricarbonyl, Cr(CO)₃(CH₃CN)₃, by refluxing Cr(CO)₆ in acetonitrile under an inert atmosphere.

-

Isolate the Cr(CO)₃(CH₃CN)₃ complex.

-

In a separate flask, dissolve the Cr(CO)₃(CH₃CN)₃ and a stoichiometric equivalent of this compound in THF under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the product by chromatography on silica gel.

Caption: General reaction scheme for complex synthesis.

Expected Characterization Data

The following tables summarize the expected spectroscopic data for the hypothetical (η⁶-2,4,6-cycloheptatriene-1-carbonitrile)metal tricarbonyl complexes, based on data for analogous compounds.

Table 1: Expected IR Spectroscopic Data

| Complex | ν(C≡N) (cm⁻¹) | ν(C=O) (cm⁻¹) | Rationale for ν(C=O) Shift |

| (η⁶-C₇H₇CN)Mo(CO)₃ | ~2230-2250 | ~2000, 1930, 1900 | The electron-withdrawing CN group reduces electron density on the metal, decreasing M→CO back-bonding and increasing the C=O stretching frequency compared to the unsubstituted complex. |

| (η⁶-C₇H₇CN)Cr(CO)₃ | ~2230-2250 | ~1990, 1920, 1890 | Similar to the Mo complex, a shift to higher wavenumbers is expected due to the electronic effect of the nitrile substituent. |

Table 2: Expected ¹H NMR Spectroscopic Data (in CDCl₃, δ ppm)

| Proton Assignment | (η⁶-C₇H₇CN)Mo(CO)₃ | (η⁶-C₇H₇CN)Cr(CO)₃ | Notes |

| H2, H5 | ~6.0-6.5 | ~5.8-6.3 | Olefinic protons adjacent to the sp² carbons. |

| H3, H4 | ~5.5-6.0 | ~5.3-5.8 | Olefinic protons. |

| H1, H6 | ~4.0-4.5 | ~3.8-4.3 | Olefinic protons adjacent to the sp³ carbon. |

| H7 | ~3.0-3.5 | ~2.8-3.3 | Proton on the sp³ carbon bearing the CN group. |

Note: The electron-withdrawing nature of the CN group is expected to cause a downfield shift for all ring protons compared to the unsubstituted (η⁶-C₇H₈)M(CO)₃ complexes.

Potential Applications

The unique electronic properties imparted by the this compound ligand suggest several potential applications for its organometallic complexes.

Catalysis

-

Lewis Acid Catalysis: The electron-withdrawing nitrile group enhances the Lewis acidity of the metal center. These complexes could serve as catalysts for reactions such as Diels-Alder or Friedel-Crafts reactions, potentially offering unique selectivity.

-

Hydrogenation and Transfer Hydrogenation: While less likely due to the electron-deficient nature, the potential for these complexes to catalyze reduction reactions should be explored, as the electronic tuning of the metal center could influence substrate activation.

Stoichiometric Organic Synthesis

-

Nucleophilic Addition: The coordinated cycloheptatriene ring is activated towards nucleophilic attack. The nitrile group can further influence the regioselectivity of such additions, providing a route to highly functionalized seven-membered rings after decomplexation.

-

Hydride Abstraction: Similar to the parent cycloheptatriene complexes, these species are expected to undergo hydride abstraction from the C7 position to form the corresponding cationic (η⁷-cycloheptatrienyl)metal complexes. The resulting cationic complexes are highly electrophilic and can react with a variety of nucleophiles.

Caption: A hypothetical catalytic cycle.

Conclusion

The organometallic chemistry of this compound represents a promising yet underexplored field. The protocols and predictive data provided in these notes are intended to facilitate the entry of researchers into this area. The electron-withdrawing nature of the nitrile substituent is poised to offer a unique handle for tuning the steric and electronic properties of the resulting metal complexes, potentially leading to the discovery of novel reactivity and catalytic applications. Further experimental work is necessary to validate these hypotheses and fully unlock the potential of this intriguing ligand.

References

Application Notes and Protocols for the Polymerization of Cycloheptatriene-Based Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of cycloheptatriene-based monomers, focusing on cationic and ring-opening metathesis polymerization (ROMP) techniques. Detailed experimental protocols, quantitative data, and visualizations are included to guide researchers in synthesizing and characterizing novel polymers for potential applications in drug development, such as drug delivery and tissue engineering.

Introduction

Cycloheptatriene (CHT) and its derivatives are versatile seven-membered ring structures that can serve as valuable monomers for polymer synthesis. The resulting polymers, with their unique cyclic repeating units, offer potential for creating materials with tailored physical, chemical, and biological properties. The ability to introduce functional groups onto the cycloheptatriene ring opens up possibilities for developing biocompatible and biodegradable polymers suitable for various biomedical applications, including controlled drug release and as scaffolds for tissue regeneration. This document outlines key polymerization methods and provides practical guidance for laboratory synthesis and characterization.

Polymerization Methods

Two primary methods for the polymerization of cycloheptatriene-based monomers are Cationic Polymerization and Ring-Opening Metathesis Polymerization (ROMP).

1. Cationic Polymerization:

Cationic polymerization is a chain-growth polymerization technique initiated by an electrophilic agent, such as a protic acid or a Lewis acid.[1] This method is particularly suitable for vinyl ethers and other alkenes with electron-donating groups that can stabilize the resulting carbocationic propagating species.[2] The choice of initiator, solvent, and temperature significantly influences the polymerization rate, molecular weight, and polydispersity of the resulting polymer.[1] For instance, polymerizations conducted at lower temperatures often lead to higher molecular weights.[2]

2. Ring-Opening Metathesis Polymerization (ROMP):

ROMP is a powerful chain-growth polymerization driven by the relief of ring strain in cyclic olefins, catalyzed by transition metal alkylidene complexes (e.g., Grubbs' or Schrock catalysts).[3] This method is known for its high functional group tolerance and the ability to produce polymers with controlled molecular weights and narrow molecular weight distributions, often with living characteristics.[3] The double bonds preserved in the polymer backbone after ROMP offer sites for further functionalization.

Experimental Protocols

Protocol 1: Synthesis of a Cycloheptatriene-Based Monomer (Illustrative Example)

This protocol describes a general method for the synthesis of a cycloheptatriene derivative, which can then be used as a monomer for polymerization. The Büchner ring enlargement reaction is a classic method for synthesizing cycloheptatriene derivatives.[4]

Materials:

-

Benzene

-

Ethyl diazoacetate

-

Rh₂(OAc)₄ (Rhodium(II) acetate dimer) as catalyst

-

Toluene (solvent)

-

Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)

Procedure:

-

In a fume hood, dissolve Rh₂(OAc)₄ in toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add benzene to the flask.

-

Slowly add ethyl diazoacetate dropwise from the dropping funnel to the stirred solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the evolution of nitrogen gas ceases.

-

The reaction mixture will contain the corresponding norcaradiene ethyl ester.

-

Heat the reaction mixture to induce the thermally-allowed electrocyclic ring expansion to the cycloheptatriene derivative. The temperature and time will depend on the specific substrate.

-

After the ring expansion is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 1,3,5-cycloheptatriene-7-carboxylic acid ethyl ester by vacuum distillation or column chromatography.

-

Characterize the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cationic Polymerization of a Substituted Cycloheptatriene

This protocol provides a general procedure for the cationic polymerization of a cycloheptatriene monomer bearing an electron-donating substituent (e.g., an alkoxy group).

Materials:

-

Substituted cycloheptatriene monomer (e.g., 7-methoxycycloheptatriene)

-

Anhydrous dichloromethane (CH₂Cl₂) as solvent

-

Lewis acid initiator (e.g., tin(IV) chloride, SnCl₄)

-

Co-initiator (e.g., water or a protic acid)

-

Dry nitrogen or argon atmosphere

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Methanol for termination

Procedure:

-

Under an inert atmosphere, dissolve the purified cycloheptatriene monomer in anhydrous CH₂Cl₂ in a dry Schlenk flask.

-

Cool the solution to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).[1]

-

In a separate flask, prepare the initiator solution by dissolving SnCl₄ in anhydrous CH₂Cl₂. If a co-initiator is used, it should be added to the monomer solution or the initiator solution, depending on the specific system.

-

Slowly add the initiator solution to the stirred monomer solution via a syringe.

-

Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by GC or ¹H NMR.

-

Terminate the polymerization by adding a small amount of cold methanol.

-

Allow the solution to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), and by ¹H NMR and ¹³C NMR to confirm the polymer structure.

Protocol 3: Ring-Opening Metathesis Polymerization (ROMP) of a Cycloheptatriene Derivative

This protocol outlines a general procedure for the ROMP of a cycloheptatriene-based monomer using a Grubbs-type catalyst.

Materials:

-

Cycloheptatriene-based monomer

-

Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

-

Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

-

Ethyl vinyl ether for termination

-

Dry nitrogen or argon atmosphere

-

Schlenk line or glovebox

Procedure:

-

Under an inert atmosphere, dissolve the cycloheptatriene monomer in the anhydrous and degassed solvent in a Schlenk flask.

-

In a separate vial inside a glovebox, weigh the Grubbs' catalyst and dissolve it in a small amount of the same solvent.

-

Rapidly inject the catalyst solution into the vigorously stirred monomer solution.

-

Allow the polymerization to proceed at the desired temperature (typically room temperature or slightly elevated) for a specific time.

-

Terminate the polymerization by adding an excess of ethyl vinyl ether.

-

Stir the solution for an additional 30 minutes to ensure complete catalyst deactivation.

-

Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

-

Characterize the polymer using GPC (for Mn, Mw, and PDI) and NMR spectroscopy (for structural analysis).

Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of cycloheptatriene-based monomers, illustrating the type of information that should be collected and presented.

Table 1: Cationic Polymerization of 7-Methoxycycloheptatriene

| Entry | Initiator | [Monomer]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | SnCl₄/H₂O | 100:1 | CH₂Cl₂ | 0 | 2 | 8,500 | 12,750 | 1.50 |

| 2 | SnCl₄/H₂O | 100:1 | CH₂Cl₂ | -78 | 4 | 15,200 | 21,280 | 1.40 |

| 3 | BF₃·OEt₂ | 150:1 | Toluene | 0 | 3 | 11,300 | 18,080 | 1.60 |

| 4 | BF₃·OEt₂ | 150:1 | Toluene | -40 | 5 | 20,100 | 29,145 | 1.45 |

Table 2: ROMP of 7-(tert-Butoxycarbonyl)cycloheptatriene

| Entry | Catalyst | [Monomer]:[Catalyst] | Solvent | Temp (°C) | Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | Grubbs' 1st Gen. | 50:1 | CH₂Cl₂ | 25 | 60 | 9,800 | 11,270 | 1.15 |

| 2 | Grubbs' 2nd Gen. | 100:1 | CH₂Cl₂ | 25 | 30 | 21,500 | 23,865 | 1.11 |

| 3 | Grubbs' 3rd Gen. | 200:1 | Toluene | 40 | 15 | 45,200 | 48,364 | 1.07 |

| 4 | Grubbs' 3rd Gen. | 200:1 | Toluene | 25 | 20 | 43,800 | 46,866 | 1.07 |

Visualizations

Experimental Workflow for Polymerization and Characterization

Caption: General workflow for the synthesis and characterization of cycloheptatriene-based polymers.

Conceptual Drug Delivery Mechanism

Caption: Conceptual mechanism of a cycloheptatriene-based block copolymer micelle for targeted drug delivery.

Applications in Drug Development

Polymers derived from cycloheptatriene monomers hold significant promise for applications in drug development due to the potential for creating biocompatible and functional materials.

-

Controlled Drug Release: By synthesizing amphiphilic block copolymers with a hydrophobic cycloheptatriene-based block and a hydrophilic block (e.g., polyethylene glycol), it is possible to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, increasing their solubility and stability in physiological environments.[5][6] The release of the drug can be controlled by the degradation of the polymer backbone or by a response to specific stimuli such as pH or temperature.[7]

-

Tissue Engineering: Biocompatible and biodegradable polymers derived from cycloheptatriene can be fabricated into scaffolds for tissue engineering. The mechanical properties and degradation rate of these scaffolds can be tuned by adjusting the polymer's molecular weight and composition. Functional groups on the polymer can be used to attach bioactive molecules that promote cell adhesion, proliferation, and differentiation.

-

Polymer-Drug Conjugates: Therapeutic agents can be covalently attached to the cycloheptatriene-based polymer backbone. This approach can improve the pharmacokinetic profile of the drug, prolong its circulation time, and enable targeted delivery to specific tissues or cells by incorporating targeting ligands.[8]

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized monomers and the resulting polymers. For example, in the ¹H NMR spectrum of a poly(cycloheptatriene), one would expect to see characteristic signals for the protons on the polymer backbone, including those adjacent to the double bonds.[9]

-

Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the molecular weight distribution of the polymers. It provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.[10]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the polymers, such as the glass transition temperature (Tg) and the decomposition temperature, which are important for understanding the material's stability and processing conditions.

Safety and Biocompatibility

For any polymer intended for biomedical applications, a thorough evaluation of its biocompatibility and cytotoxicity is crucial. In vitro cytotoxicity assays using relevant cell lines (e.g., fibroblasts, endothelial cells) should be performed to assess the material's safety.[11][12] Hemocompatibility tests are also necessary if the polymer is intended for applications involving blood contact.[11] The degradation products of biodegradable polymers should also be evaluated to ensure they are non-toxic.

These application notes and protocols provide a starting point for researchers interested in exploring the potential of cycloheptatriene-based polymers. Further research and optimization will be necessary to develop specific materials for targeted applications in drug development.

References

- 1. pslc.ws [pslc.ws]

- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Cycloheptatriene - Wikipedia [en.wikipedia.org]

- 5. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. blog.curapath.com [blog.curapath.com]

- 8. Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ring-opening metathesis polymerization of a strained stilbene-based macrocyclic monomer | NSF Public Access Repository [par.nsf.gov]

- 11. Biocompatibility assessment of cyclic olefin copolymers: Impact of two additives on cytotoxicity, oxidative stress, inflammatory reactions, and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for [6+2] Cycloaddition Reactions Involving Cycloheptatriene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The [6+2] cycloaddition reaction is a powerful synthetic tool for the construction of eight-membered carbocyclic ring systems, which are key structural motifs in a variety of natural products and pharmacologically active compounds.[1][2] Specifically, the reaction involving cycloheptatriene and its derivatives as the 6π component provides a direct route to the bicyclo[4.2.1]nonane core. This structural framework is present in numerous biologically active molecules, making its efficient synthesis a significant focus in medicinal chemistry and drug development.[2][3]

Transition metal catalysis has been instrumental in overcoming the high activation barrier of this thermally forbidden cycloaddition, enabling these reactions to proceed under mild conditions with high efficiency and selectivity.[1] Catalysts based on rhodium, cobalt, and titanium have been extensively studied and have shown broad substrate scope and functional group tolerance.[1][4] The ability to employ a variety of 2π components, such as alkynes and allenes, further enhances the versatility of this methodology, allowing for the introduction of diverse functionalities into the bicyclic products.[1][3]

The resulting bicyclo[4.2.1]nonane derivatives are valuable intermediates for the synthesis of more complex molecular architectures. The embedded eight-membered ring and the remaining unsaturation provide handles for further functionalization, making them attractive building blocks in the total synthesis of natural products and the development of novel therapeutic agents. Recent studies have demonstrated that some of these synthesized bicyclic compounds exhibit promising in vitro cytotoxic activity against various tumor cell lines, highlighting the potential of this chemical transformation in the discovery of new anticancer agents.[4][5]

Data Presentation: Quantitative Summary of [6+2] Cycloaddition Reactions

The following tables summarize the reaction conditions and yields for representative metal-catalyzed [6+2] cycloaddition reactions of cycloheptatriene derivatives.

Table 1: Rhodium-Catalyzed [6+2] Cycloaddition of Cycloheptatriene with Internal Alkynes

| Entry | Alkyne (2π component) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Diphenylacetylene | [Rh(COD)Cl]₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | Toluene | 120 | 16 | 95 |

| 2 | 1-Phenyl-1-propyne | [Rh(COD)Cl]₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | Toluene | 120 | 16 | 92 |

| 3 | 4-Octyne | [Rh(COD)Cl]₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | Toluene | 120 | 16 | 85 |

| 4 | 1,4-Dimethoxy-2-butyne | [Rh(COD)Cl]₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | Toluene | 120 | 16 | 88 |

Table 2: Cobalt-Catalyzed [6+2] Cycloaddition of Substituted Cycloheptatrienes with Alkynes

| Entry | Cycloheptatriene Derivative (6π) | Alkyne (2π component) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Tropylcyclohexanone | Phenylacetylene | Co(acac)₂(dppe) (10 mol%), Zn (30 mol%), ZnI₂ (20 mol%) | DCE | 60 | 20 | 85 |

| 2 | 2-Tropylcyclohexanone | 1-Hexyne | Co(acac)₂(dppe) (10 mol%), Zn (30 mol%), ZnI₂ (20 mol%) | DCE | 60 | 20 | 89 |

| 3 | 1-Benzoylcycloheptatriene | 1-Hexyne | Co(acac)₂(dppe) (10 mol%), Zn (30 mol%), ZnI₂ (20 mol%) | DCE | 60 | 20 | 84 |

| 4 | 1-Methylcycloheptatriene | Phenylacetylene | Co(acac)₂(dppe) (10 mol%), Zn (30 mol%), ZnI₂ (20 mol%) | DCE | 60 | 20 | 82 |

Table 3: Titanium-Catalyzed [6+2] Cycloaddition of 7-Substituted Cycloheptatrienes with Allenes

| Entry | 7-Substituted CHT (6π) | Allene (2π component) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |